4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
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Overview
Description
4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolo-pyridazine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the propan-2-yloxy and benzamide moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves multiple steps, including the formation of the triazolo-pyridazine core and subsequent functionalization. One common synthetic route includes:
Formation of the Triazolo-Pyridazine Core: This step typically involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by other substituents using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridazine core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide include other triazolo-pyridazine derivatives and heterocyclic compounds with similar functional groups. These compounds share some common properties, such as biological activity and chemical reactivity, but differ in their specific structures and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-[2-[6-(3-propan-2-yloxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-15(2)29-14-4-12-22-18-9-10-19-24-25-20(27(19)26-18)11-13-23-21(28)17-7-5-16(3)6-8-17/h5-10,15H,4,11-14H2,1-3H3,(H,22,26)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBOWTYNNOYOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCCOC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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